molecular formula C11H13Cl2NO2 B7481990 3,4-dichloro-N-(4-hydroxybutyl)benzamide

3,4-dichloro-N-(4-hydroxybutyl)benzamide

Cat. No.: B7481990
M. Wt: 262.13 g/mol
InChI Key: XUFFNPRGHYTBRM-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(4-hydroxybutyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their structural versatility and biological activity. This compound, in particular, features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions and a hydroxybutyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4-hydroxybutyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-hydroxybutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(4-hydroxybutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 3,4-dichloro-N-(4-oxobutyl)benzamide.

    Reduction: Formation of 3,4-dichloro-N-(4-aminobutyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dichloro-N-(4-hydroxybutyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-hydroxybutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group may enhance the compound’s ability to interact with hydrophilic regions of the target, while the dichlorobenzamide core can interact with hydrophobic regions. This dual interaction can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-(4-hydroxyphenyl)benzamide
  • 3,5-dichloro-N-(4-hydroxybutyl)benzamide
  • 2,4-dichloro-N-(4-hydroxybutyl)benzamide

Uniqueness

3,4-dichloro-N-(4-hydroxybutyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the hydroxybutyl group provides additional sites for chemical modification, potentially leading to derivatives with enhanced properties.

Properties

IUPAC Name

3,4-dichloro-N-(4-hydroxybutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c12-9-4-3-8(7-10(9)13)11(16)14-5-1-2-6-15/h3-4,7,15H,1-2,5-6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFFNPRGHYTBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCCO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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